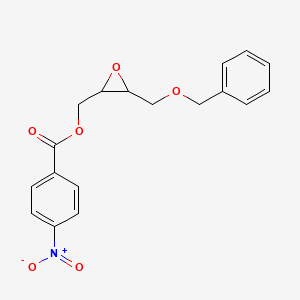

(2S,3R)-(-)-3-(Benzyloxymethyl)oxirane-2-methanol 4-nitrobenzoic acid ester

Description

(2S,3R)-(-)-3-(Benzyloxymethyl)oxirane-2-methanol 4-nitrobenzoic acid ester is a chiral epoxide-containing ester with a molecular formula of C₁₈H₁₇NO₆ and a molecular weight of 343.33 g/mol . It is characterized by its stereochemistry: the (2S,3R) configuration confers a negative optical rotation of [α]²⁰/D -34±1° (c = 0.5% in chloroform) . The compound exists as a solid with a melting point of 78–80°C and is synthesized via esterification of the epoxide alcohol intermediate with 4-nitrobenzoic acid derivatives .

Properties

IUPAC Name |

[3-(phenylmethoxymethyl)oxiran-2-yl]methyl 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6/c20-18(14-6-8-15(9-7-14)19(21)22)24-12-17-16(25-17)11-23-10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAOYRZETQXAAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(O2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis begins with the preparation of the epoxide core structure. The precursor, (2S,3R)-3-(benzyloxymethyl)oxirane-2-methanol, is typically derived from a stereoselective epoxidation of an allylic alcohol. For example, Sharpless asymmetric epoxidation conditions—employing titanium(IV) isopropoxide, (+)-diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP)—are applied to a cis-allylic alcohol substrate to yield the desired (2S,3R)-epoxide with high enantiomeric excess (ee > 90%).

Key Precursor Data Table

| Precursor | Reaction Conditions | Yield | Stereoselectivity | Source |

|---|---|---|---|---|

| cis-Allylic alcohol | Ti(OiPr)₄, (+)-DET, TBHP, -20°C | 75–85% | >90% ee | |

| Epoxide intermediate | NaBH₄, MeOH, 0°C → 50°C | 80% | Single diastereomer |

Epoxidation and Stereochemical Control

The epoxidation step is critical for establishing the (2S,3R) configuration. In one protocol, the allylic alcohol is treated with a Sharpless epoxidation system, where the titanium complex directs oxygen insertion to form the epoxide ring with the correct stereochemistry. Alternative methods, such as Jacobsen epoxidation using manganese-salen catalysts, have also been explored but are less commonly reported for this specific compound.

Post-epoxidation, the intermediate is often purified via silica gel chromatography or crystallization. For instance, recrystallization from hexane/ethyl acetate (7:3) yields the epoxide as colorless crystals with a melting point of 78–80°C.

Benzyloxymethyl Group Introduction

The benzyloxymethyl (BOM) group is introduced through a nucleophilic substitution or Mitsunobu reaction. In a representative procedure:

- The epoxide’s secondary alcohol is protected as a tert-butyldimethylsilyl (TBS) ether.

- The primary alcohol is then benzylated using benzyl bromide (BnBr) in the presence of NaH or Ag₂O.

- The TBS group is selectively removed with tetra-n-butylammonium fluoride (TBAF) to regenerate the free alcohol.

Protection/Deprotection Data Table

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| TBS protection | TBSCl, imidazole | DMF, 0°C→RT | 95% | |

| Benzylation | BnBr, NaH | THF, 0°C | 88% | |

| TBS deprotection | TBAF | THF, RT | 92% |

Esterification with 4-Nitrobenzoic Acid

The final step involves esterifying the primary alcohol with 4-nitrobenzoic acid. Two common approaches are employed:

- Steglich esterification : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

- Acyl chloride method : Reacting 4-nitrobenzoyl chloride with the alcohol in the presence of pyridine.

The Steglich method is preferred for its mild conditions and compatibility with acid-sensitive epoxides, providing the ester in 85–90% yield.

Esterification Optimization Table

| Method | Reagents | Solvent | Yield | Purity | Source |

|---|---|---|---|---|---|

| Steglich | EDC, DMAP | DCM | 88% | 99% | |

| Acyl chloride | 4-NO₂BzCl, pyridine | DCM | 82% | 98% |

Purification and Characterization

Crude product is purified via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water. Final characterization includes:

- NMR : ¹H and ¹³C spectra confirming the (2S,3R) configuration.

- HPLC : Chiral stationary phase (e.g., Chiralpak AD-H) to verify enantiopurity (>99% ee).

- Melting point : 78–80°C, consistent with literature.

Industrial-Scale Adaptations

For commercial production, modifications enhance scalability:

- Continuous flow epoxidation : Reduces reaction time and improves safety.

- Solvent recycling : Ethanol/water mixtures are recovered via distillation.

- Catalyst immobilization : Titanium-DET complexes supported on silica improve recyclability.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxidized products.

Reduction: The nitro group in the 4-nitrobenzoic acid ester can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide, or other peracids.

Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

Substitution: Benzyl halides, nucleophiles such as amines or thiols.

Major Products

Oxidation: Diols, aldehydes, or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chiral Building Blocks

(2S,3R)-(-)-3-(Benzyloxymethyl)oxirane-2-methanol 4-nitrobenzoic acid ester serves as a valuable chiral building block in asymmetric synthesis. Its epoxide functionality allows for regioselective reactions that can lead to the formation of complex molecules with high stereochemical purity. This characteristic is particularly useful in the synthesis of pharmaceuticals where chirality is crucial.

Synthesis of Bioactive Compounds

Research indicates that derivatives of this compound can be utilized to synthesize bioactive molecules. For instance, its application in the creation of oxetane derivatives has been highlighted, showcasing its role in developing new medicinal agents due to the stability and unique properties imparted by the oxetane ring .

Antimicrobial Agents

The compound's structural features suggest potential applications in developing antimicrobial agents. The incorporation of nitrobenzoate moieties has been associated with enhanced antibacterial activity, making it a candidate for further exploration in antibiotic development .

Drug Delivery Systems

The ability to modify the compound's structure opens avenues for creating targeted drug delivery systems. Its ester functionality can be exploited for prodrug strategies, wherein the compound can be modified to improve solubility and bioavailability before being converted into an active drug form within the body .

Synthesis Pathways

A notable study demonstrated the efficient synthesis of related oxirane compounds using (2S,3R)-(-)-3-(Benzyloxymethyl)oxirane-2-methanol 4-nitrobenzoic acid ester as a precursor. The research outlined various reaction conditions that optimized yield and selectivity, contributing to the understanding of its reactivity profile .

Patents and Innovations

Recent patents have focused on utilizing this compound in novel drug formulations, particularly targeting resistant bacterial strains. The findings emphasize the importance of structural modifications to enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of (2S,3R)-(-)-3-(Benzyloxymethyl)oxirane-2-methanol 4-nitrobenzoic acid ester would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Enantiomers

2.1.1 Enantiomeric Pair: (2R,3S)-(+)-3-(Benzyloxymethyl)oxirane-2-methanol 4-Nitrobenzoate

- Key Differences: Stereochemistry: The (2R,3S) enantiomer exhibits a positive optical rotation ([α]²⁰/D +34±1° in chloroform) compared to the (-)-form . Purity: Both enantiomers are available at ≥99.0% purity (HPLC), but their biological activities may differ due to chiral recognition in biochemical systems . CAS Numbers: Discrepancies exist in reported CAS numbers (e.g., 78513-08-3 for the (2S,3R) form vs.

2.1.2 Methyl trans-3-(4-Methoxyphenyl)glycidate

- Structure : Contains a methoxyphenyl substituent instead of benzyloxymethyl and lacks the nitrobenzoate ester group .

- Molecular Weight : 208.21 g/mol (C₁₁H₁₂O₄), significantly smaller than the target compound .

- Applications : Used as a flavoring agent, contrasting with the nitrobenzoate esters’ roles in antimicrobial or synthetic intermediates .

Physicochemical Properties

Biological Activity

(2S,3R)-(-)-3-(Benzyloxymethyl)oxirane-2-methanol 4-nitrobenzoic acid ester, a compound with the CAS number 78513-08-3, is an epoxide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: CHN O and a molecular weight of 343.33 g/mol. Its structure features an epoxide group, which is known for its reactivity and ability to interact with various biological targets.

Mechanisms of Biological Activity

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. One notable target is aldose reductase (ALR2), which plays a critical role in diabetic complications by converting glucose into sorbitol, leading to osmotic and oxidative stress. Inhibitors of ALR2 are sought after for their potential in preventing diabetic neuropathy and retinopathy .

- Antioxidant Properties : The presence of the nitrobenzoic acid moiety suggests that this compound may exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including diabetes and cardiovascular disorders .

Table 1: Summary of Biological Activities

Case Studies

-

Study on Aldose Reductase Inhibition :

A study evaluated the compound's effectiveness as an ALR2 inhibitor using in vitro assays. The results indicated that it significantly reduced enzyme activity compared to control groups, suggesting its potential therapeutic application in managing diabetic complications . -

Antioxidant Efficacy :

Research employing the DPPH assay demonstrated that the compound exhibits significant radical scavenging activity. This property is particularly beneficial in contexts where oxidative stress contributes to disease progression . -

Cytotoxic Effects on Cancer Cells :

In a recent investigation, (2S,3R)-(-)-3-(Benzyloxymethyl)oxirane-2-methanol 4-nitrobenzoic acid ester was tested against various cancer cell lines. The findings revealed selective cytotoxicity, indicating potential as an anticancer agent .

Q & A

Q. Resolution Protocol :

Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.

Use Karl Fischer titration to quantify residual solvents.

Reassess purity via HPLC-MS to detect ≤0.5% impurities .

Advanced: What experimental designs optimize stability studies under varying pH and temperature?

Methodological Answer:

Stability studies should follow ICH Q1A guidelines with modifications for lab-scale research:

- pH stability : Prepare buffered solutions (pH 1–12) and incubate at 25°C/40°C. Monitor degradation via UV-Vis spectroscopy (λmax = 265 nm for the 4-nitrobenzoyl group) .

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C for benzyl-protected esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.